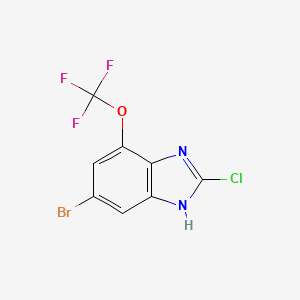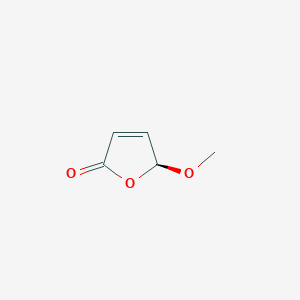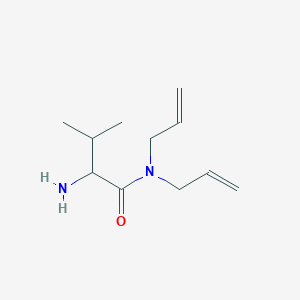
N,N-Diallyl-2-amino-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including distillation or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid
Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Interacting with cellular receptors to trigger specific biological responses
Comparison with Similar Compounds
Similar Compounds
- N,N-Diallyl-2-amino-3-methylbutanoic acid
- N,N-Diallyl-2-amino-3-methylbutylamine
- N,N-Diallyl-2-amino-3-methylbutanol
Uniqueness
N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3 |
InChI Key |
FSHNYEFUSFUQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC=C)CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


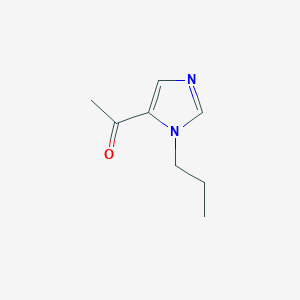

![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
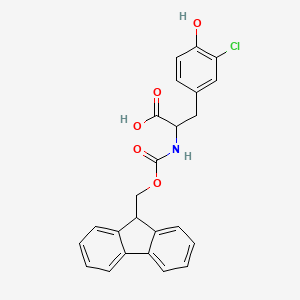
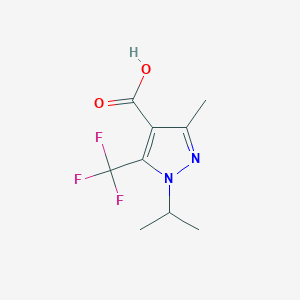
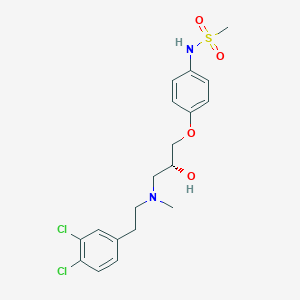
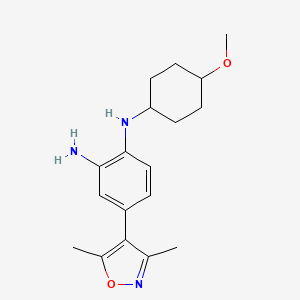
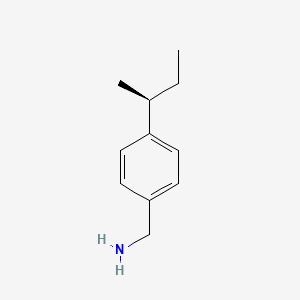
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
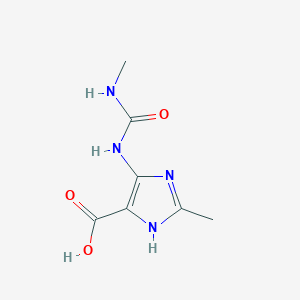
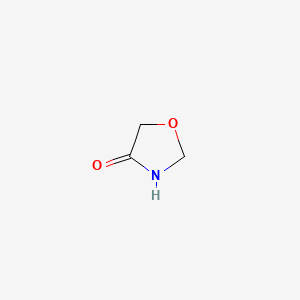
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
